
physicochemical properties of 3-
(Bromomethyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-(Bromomethyl)oxetane-3-

carboxylic acid

Cat. No.: B2939893 Get Quote

An In-depth Technical Guide to 3-(Bromomethyl)oxetane-3-carboxylic Acid: Properties,

Synthesis, and Applications

Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained

ring systems has become a cornerstone for optimizing the physicochemical and

pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered

significant attention for its ability to confer improved solubility, reduce lipophilicity, and enhance

metabolic stability when used as a surrogate for less favorable groups like gem-dimethyl or

carbonyl functionalities.[1] This guide focuses on 3-(Bromomethyl)oxetane-3-carboxylic acid
(CAS No: 1802048-89-0), a bifunctional building block that uniquely combines the benefits of

the 3,3-disubstituted oxetane core with two distinct, orthogonally reactive functional groups: a

carboxylic acid and a bromomethyl handle.

This document serves as a technical resource for researchers, synthetic chemists, and drug

development professionals. It provides a comprehensive overview of the known and predicted

physicochemical properties of this compound, outlines a robust synthetic strategy, discusses

critical stability and reactivity considerations, and explores its application as a versatile scaffold

in the synthesis of complex molecules, such as potential treatments for respiratory syncytial

virus (RSV).[2]
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Molecular Profile and Physicochemical Properties
3-(Bromomethyl)oxetane-3-carboxylic acid is a molecule designed for synthetic utility. Its

structure features a strained four-membered oxetane ring, which imparts a unique three-

dimensional geometry and polarity. The two functional groups at the C3 position offer distinct

chemical handles for sequential or orthogonal synthetic transformations.

Compound Identification
Property Value Reference

CAS Number 1802048-89-0 [2][3]

Molecular Formula C₅H₇BrO₃ [2][3][4]

Molecular Weight 195.01 g/mol [2][3]

Purity (Typical) ≥95-98% [2][3]

SMILES C1C(CO1)(CBr)C(=O)O [4]

Physicochemical Characteristics
Direct experimental data for this specific molecule is not extensively published. The following

table includes data inferred from related compounds, such as the parent oxetane-3-carboxylic

acid, and theoretical predictions. These values provide a baseline for experimental design.
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Property Predicted/Inferred Value
Rationale and Scientific
Insight

pKa ~3.7 - 4.0

The pKa of the parent

oxetane-3-carboxylic acid is

predicted to be around 3.88.[5]

The electron-withdrawing

effect of the adjacent

bromomethyl group is

expected to slightly increase

the acidity of the carboxylic

acid, potentially lowering the

pKa relative to the

unsubstituted parent.

LogP -0.1 to 0.5

The parent oxetane-3-

carboxylic acid has a predicted

LogP of approximately -0.3 to

-0.6.[5] The addition of the

bromomethyl group will

increase the lipophilicity, thus

raising the LogP value into the

predicted range. This still

indicates good aqueous

solubility.

Physical Form White to off-white solid

Inferred from similar small

molecule carboxylic acids and

related oxetane structures.[6]

Solubility

Soluble in polar organic

solvents (e.g., MeOH, DMSO,

DMF); slightly soluble in water.

The polar oxetane ether and

carboxylic acid group suggest

solubility in polar solvents. The

overall small size and polarity

should allow for some degree

of water solubility.

Spectroscopic Characterization (Anticipated)
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For a researcher synthesizing or verifying this compound, the following spectral features are

expected based on its structure and the principles of spectroscopic analysis.

¹H NMR: The spectrum is expected to show a broad singlet for the carboxylic acid proton

(disappearing upon D₂O exchange) in the downfield region (10-12 ppm).[7] The

diastereotopic protons of the oxetane ring will appear as multiplets, likely in the 4.0-5.0 ppm

range. A sharp singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group

would be expected further upfield.

¹³C NMR: A characteristic signal for the carbonyl carbon of the carboxylic acid should appear

between 160-180 ppm.[7] The quaternary carbon of the oxetane ring (C3) and the methylene

carbons of the ring (C2, C4) will resonate in the ether region, while the bromomethyl carbon

(-CH₂Br) will appear in the 30-40 ppm range.

Infrared (IR) Spectroscopy: Two key features are anticipated: a very broad O-H stretching

absorption for the hydrogen-bonded carboxylic acid dimer, typically spanning 2500-3300

cm⁻¹, and a strong, sharp C=O stretching absorption around 1700-1725 cm⁻¹.[7]

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and

characteristic isotopic pattern for a single bromine atom (M+ and M+2 peaks of nearly equal

intensity). Prominent fragmentation peaks corresponding to the loss of Br, COOH, and

potentially ring-opening fragments would be expected.

Synthesis and Reactivity Considerations
The utility of a building block is defined by its accessibility and predictable reactivity. While the

oxetane ring is generally stable, its strained nature necessitates careful selection of reaction

conditions to avoid undesired ring-opening.

Proposed Synthetic Protocol: Oxidation of (3-
(Bromomethyl)oxetan-3-yl)methanol
A logical and efficient route to the target compound involves the oxidation of the corresponding

primary alcohol. This precursor, (3-(bromomethyl)oxetan-3-yl)methanol, has been reported in

the literature as a stable intermediate.[8]

Step-by-Step Methodology:
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Dissolution: Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a suitable solvent

system, such as a mixture of acetonitrile, water, and ethyl acetate.

Catalyst Addition: Add catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

and sodium bromide.

Oxidation: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of sodium

hypochlorite (bleach) containing sodium bicarbonate. The bicarbonate maintains a slightly

basic pH, which is crucial for preventing the formation of strong acids that could catalyze

oxetane ring-opening.[9]

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alcohol is

consumed.

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate to destroy any excess oxidant.

Workup and Isolation: Acidify the aqueous layer to a pH of ~2-3 with a mild acid like sodium

bisulfate or dilute HCl, causing the carboxylic acid to protonate. Extract the product into an

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude

product.

Purification: Purify the crude material by column chromatography or recrystallization to

obtain 3-(Bromomethyl)oxetane-3-carboxylic acid.

Causality Behind Experimental Choices:

TEMPO-mediated Oxidation: This method is chosen for its high selectivity for primary

alcohols and its mild, near-neutral operating pH, which preserves the integrity of the acid-

sensitive oxetane ring.[9]

Biphasic System: The use of a biphasic solvent system facilitates both the reaction and the

subsequent product isolation.

Mild Acidification: Using a mild acid for protonation during workup minimizes the risk of

product degradation or isomerization, which can occur under harsh acidic conditions.[10]
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Reactivity and Stability
The molecule's three key functional regions dictate its reactivity profile.
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Caption: Reactivity map of 3-(Bromomethyl)oxetane-3-carboxylic acid.

A critical consideration for this class of compounds is their potential for isomerization. Studies

have shown that some oxetane-carboxylic acids can be unstable, isomerizing into γ-lactones

upon storage or heating, even without an external catalyst.[10] Researchers must be mindful of

this possibility, as it can significantly impact reaction yields and product purity. It is advisable to

store the compound at low temperatures (-20°C) and use it promptly after synthesis or

purification.[11]

Applications in Drug Discovery
The primary value of 3-(Bromomethyl)oxetane-3-carboxylic acid lies in its role as a versatile

building block for introducing the 3,3-disubstituted oxetane motif into drug candidates. This

scaffold is a proven bioisostere for gem-dimethyl and carbonyl groups, often leading to superior

drug-like properties.[1]

The orthogonal nature of the carboxylic acid and bromomethyl groups allows for a directed and

stepwise synthetic strategy. For instance, the bromomethyl group can be displaced by a

nucleophile (e.g., an amine or thiol) via an Sₙ2 reaction, followed by standard amide bond

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2939893?utm_src=pdf-body-img
https://www.benchchem.com/product/b2939893?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9490830/
https://www.bldpharm.com/products/114012-41-8.html
https://www.benchchem.com/product/b2939893?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12045526/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2939893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


formation using the carboxylic acid. This workflow is highly valuable for building libraries of

compounds for structure-activity relationship (SAR) studies.

Building Block:
3-(Bromomethyl)oxetane-

3-carboxylic acid

Step 1: Sₙ2 Reaction
React with R¹-NH₂

Intermediate:
(Aminomethyl)oxetane

-carboxylic acid

Step 2: Amide Coupling
React with R²-NH₂

(e.g., EDC, HOBt)

Final Compound
with Oxetane Scaffold

Click to download full resolution via product page

Caption: General synthetic workflow using the bifunctional building block.

This strategic advantage has been leveraged in the development of novel therapeutics.

Notably, this building block has found application in the synthesis of compounds aimed at

treating respiratory syncytial virus (RSV), a common and potentially severe respiratory

pathogen.[1][2] By incorporating the oxetane moiety, researchers can fine-tune properties like

solubility and cell permeability, which are critical for antiviral efficacy.

Conclusion
3-(Bromomethyl)oxetane-3-carboxylic acid is a high-value synthetic intermediate that

provides a direct entry point to the desirable 3,3-disubstituted oxetane scaffold. Its bifunctional

nature enables robust and flexible synthetic strategies, making it an important tool for medicinal

chemists. While users must remain vigilant about the potential for isomerization and the

inherent sensitivity of the oxetane ring to strongly acidic conditions, a proper understanding of

its reactivity allows for its successful incorporation into complex molecular architectures. As the

demand for drug candidates with optimized physicochemical properties continues to grow, the

utility of sophisticated building blocks like this one will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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